molecular formula C20H30O2 B12105864 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Cat. No.: B12105864
M. Wt: 302.5 g/mol
InChI Key: HJODEDKXJPYIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene typically involves the conversion of sclareol, a naturally occurring diterpene alcohol, into the desired compound . The process includes several steps:

Industrial Production Methods

Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammation.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups play a crucial role in its biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an epoxy group and a hydroxyl group on the labdane skeleton. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-(furan-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJODEDKXJPYIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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